Lipophilicity (LogP) Differentiation vs. 3-Methyl-4-benzylidene-1H-pyrazol-5(4H)-one
The target compound possesses a calculated LogP of 1.93 , reflecting the moderate lipophilicity conferred by the 2-phenylpropylidene substituent. In contrast, the direct benzylidene analog (3-methyl-4-benzylidene-1H-pyrazol-5(4H)-one) with formula C11H10N2O (MW 186.21) has a lower predicted LogP (approximately 1.2–1.5 based on fragment-based estimates), owing to the absence of the additional methylene and methyl branching present in the target compound. This difference in lipophilicity is expected to influence membrane partitioning, protein binding, and metabolic clearance, making the target compound a distinct entity for applications where moderate LogP is desirable.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.93 (calculated) |
| Comparator Or Baseline | 3-Methyl-4-benzylidene-1H-pyrazol-5(4H)-one; LogP ≈ 1.2–1.5 (estimated from fragment contributions; no experimental LogP available) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.7 log units (target more lipophilic) |
| Conditions | In silico prediction using atom-based method (ChemSrc); comparator LogP estimated from structural fragments |
Why This Matters
A 0.4–0.7 log unit increase in LogP can meaningfully shift a compound's position in ADME property space, affecting permeability and metabolic stability profiles that are critical for cell-based assay design and lead optimization.
